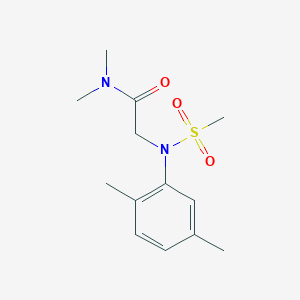![molecular formula C16H17N3O3 B5704629 N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5704629.png)
N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide, also known as DPNH, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. DPNH is a hydrazide derivative of nicotinic acid and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide is not fully understood. However, studies have shown that N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide can reduce tumor growth and improve antioxidant status.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide also has some limitations, including its low water solubility and potential toxicity.
Direcciones Futuras
There are several future directions for the study of N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide. One direction is to further investigate its mechanism of action and potential use as a drug delivery system. Another direction is to study its potential use as a plant growth regulator and its effects on crop yield. Additionally, more research is needed to determine the safety and toxicity of N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide.
Métodos De Síntesis
N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide has been synthesized using different methods, including the reaction of 3,4-dimethoxybenzaldehyde with nicotinic acid hydrazide in the presence of acetic acid and catalytic amounts of p-toluenesulfonic acid. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with nicotinic acid hydrazide in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. Both methods result in the formation of N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide has also been studied for its potential use as a drug delivery system. In agriculture, N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide has been studied for its potential use as a plant growth regulator. In material science, N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks.
Propiedades
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11(12-6-7-14(21-2)15(9-12)22-3)18-19-16(20)13-5-4-8-17-10-13/h4-10H,1-3H3,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLLRFGYXCHTEH-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)




![N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide](/img/structure/B5704594.png)
![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5704607.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5704614.png)


![2,2-dimethyl-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5704645.png)
![N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5704661.png)
![2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5704668.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)